Cas no 2137537-01-8 (1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-)

1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-
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- インチ: 1S/C12H26N2/c1-10(2)14-9-12(13)11-7-5-3-4-6-8-11/h10-12,14H,3-9,13H2,1-2H3
- InChIKey: SRFDULSYNMTQSY-UHFFFAOYSA-N
- ほほえんだ: C(C1CCCCCC1)(N)CNC(C)C
1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765370-0.1g |
(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |
2137537-01-8 | 95.0% | 0.1g |
$1195.0 | 2025-02-22 | |
Enamine | EN300-765370-0.25g |
(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |
2137537-01-8 | 95.0% | 0.25g |
$1249.0 | 2025-02-22 | |
Enamine | EN300-765370-0.5g |
(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |
2137537-01-8 | 95.0% | 0.5g |
$1302.0 | 2025-02-22 | |
Enamine | EN300-765370-0.05g |
(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |
2137537-01-8 | 95.0% | 0.05g |
$1140.0 | 2025-02-22 | |
Enamine | EN300-765370-10.0g |
(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |
2137537-01-8 | 95.0% | 10.0g |
$5837.0 | 2025-02-22 | |
Enamine | EN300-765370-2.5g |
(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |
2137537-01-8 | 95.0% | 2.5g |
$2660.0 | 2025-02-22 | |
Enamine | EN300-765370-1.0g |
(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |
2137537-01-8 | 95.0% | 1.0g |
$1357.0 | 2025-02-22 | |
Enamine | EN300-765370-5.0g |
(2-amino-2-cycloheptylethyl)(propan-2-yl)amine |
2137537-01-8 | 95.0% | 5.0g |
$3935.0 | 2025-02-22 |
1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-に関する追加情報
In-Depth Analysis of 1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- (CAS No. 2137537-01-8): Properties, Applications, and Industry Trends
The chemical compound 1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- (CAS No. 2137537-01-8) is a specialized diamine derivative with a unique molecular structure featuring a cycloheptyl group and an isopropyl substitution. This structure grants it distinct physicochemical properties, making it valuable in advanced organic synthesis and material science. As industries increasingly prioritize sustainable chemistry and high-performance additives, this compound has garnered attention for its potential in catalysis, polymer modification, and pharmaceutical intermediates.
One of the key trends driving interest in 1,2-Ethanediamine derivatives is the shift toward green chemistry. Researchers are exploring how its cycloheptyl-isopropyl backbone can enhance biodegradability or reduce toxicity in industrial processes. For example, its application in epoxy resin curing agents has been studied to improve thermal stability while minimizing environmental impact—a topic frequently searched in sustainable material forums.
From a technical perspective, the CAS 2137537-01-8 compound exhibits moderate polarity due to its diamine functional groups, which facilitates solubility in common organic solvents like ethanol and acetone. This property is critical for its use in coating formulations and adhesive systems, where uniform dispersion is essential. Recent patent literature highlights its role in optimizing crosslinking efficiency, a recurring keyword in polyurethane research.
In the pharmaceutical sector, the 1-cycloheptyl-N2-(1-methylethyl) moiety is investigated for its potential as a chiral building block in drug design. Its steric hindrance and flexibility may influence molecular recognition—a hot topic in AI-driven drug discovery. Queries such as "diamine applications in medicinal chemistry" often lead to discussions about similar structures.
Handling and storage of 1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)- require standard precautions for amine compounds, including protection from moisture and air to prevent degradation. Analytical methods like HPLC and GC-MS are typically employed for purity verification, aligning with industry demands for high-precision chemical characterization.
Looking ahead, innovations in catalytic amination and ring-opening reactions could further expand the utility of this compound. Its compatibility with transition-metal catalysts positions it as a candidate for C-N coupling reactions, a trending area in academic publications. As custom synthesis services grow, demand for tailored diamine derivatives like this is expected to rise.
In summary, CAS 2137537-01-8 represents a versatile intermediate at the intersection of materials engineering and fine chemicals. Its alignment with circular economy principles and performance-driven formulations ensures relevance in evolving industrial landscapes.
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